Magnesium bromide (MgBr2)

Magnesium batteries Electrolyte additive Coulombic efficiency

Grignard reactions with sterically hindered aryl/alkyl bromides often fail in pure ether, causing costly synthesis delays. MgBr₂ solves this: 0% conversion in pure Et₂O becomes 28-80% yield in 2.6 M MgBr₂/Et₂O. It also eliminates autocatalytic induction periods, ensuring reproducible process chemistry. For rechargeable Mg batteries, MgBr₂-based electrolytes achieve 99.26% Coulombic efficiency over 1000 cycles with 3.1 V anodic stability-outperforming corrosive MgCl₂ additives. Anhydrous MgBr₂ also metallates porphyrins quantitatively at room temperature in <10 minutes, preserving thermally labile functional groups. We supply high-purity anhydrous MgBr₂ with rigorous quality control. Bulk quantities available for pilot-scale Grignard chemistry and battery prototyping. In stock for immediate global dispatch.

Molecular Formula Br2Mg
Molecular Weight 184.11 g/mol
CAS No. 7789-48-2
Cat. No. B1208553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium bromide (MgBr2)
CAS7789-48-2
Synonymsmagnesium bromide
MgBr2
Molecular FormulaBr2Mg
Molecular Weight184.11 g/mol
Structural Identifiers
SMILES[Mg+2].[Br-].[Br-]
InChIInChI=1S/2BrH.Mg/h2*1H;/q;;+2/p-2
InChIKeyOTCKOJUMXQWKQG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Bromide (MgBr2) – Lewis Acid Catalyst & Electrolyte


Magnesium bromide (MgBr2) is an inorganic magnesium halide salt existing as white, hygroscopic hexagonal crystals with a melting point of 711 °C and density of 3.72 g/cm³ in its anhydrous form, or as a hexahydrate (MgBr2·6H2O) decomposing at 172.4 °C [1]. As a moderately strong Lewis acid, MgBr2 serves as a versatile catalyst for selective nucleophilic additions, cycloadditions, rearrangements, and coupling reactions, and functions as an effective brominating agent [2]. Its position between MgCl2 and MgI2 in the halide series confers a practically important balance of reactivity, thermal stability, and solubility that underpins unique procurement rationales in organic synthesis, magnesium battery electrolyte formulation, and Grignard-related process chemistry.

Halide-identity-driven applications — reported intermediate reactivity and stability between MgCl₂ and MgI₂ support selection for Lewis acid catalysis, electrolyte formulation, and Grignard chemistry.
Lewis acid catalyst fit — moderately strong Lewis acidity (reported acceptor number ~58–59) may support chemoselective transformations where stronger electrophiles risk side reactions.
Magnesium battery electrolyte context — reported high Coulombic efficiency and anodic stability as a bromide-based additive support procurement for rechargeable Mg battery R&D.

MgBr2 vs. MgCl2 & MgI2: Why Substitution Fails


Although MgCl2, MgBr2, and MgI2 share the same divalent magnesium cation, their divergent anion radii, polarizabilities, lattice energies, and Lewis acidities produce non-interchangeable performance in applications where halide identity governs reaction kinetics, electrochemical stability, or thermal behavior [1]. MgCl2 is a weaker Lewis acid with slower metalation kinetics; MgI2 is more reactive but prone to side reactions and photolytic instability. MgBr2 occupies an intermediate position that is frequently optimal—a fact confirmed by quantitative comparative studies across catalysis, electrolyte design, and Grignard chemistry detailed below [2]. Simply substituting the halide without re-optimizing conditions leads to lower yields, narrower electrochemical windows, or complete reaction failure.

MgCl₂ substitution may reduce catalyst strength and increase corrosion risk — reported lower Lewis acidity and documented corrosion of cell components in battery electrolytes may not transfer to MgBr₂-based workflows.
MgI₂ substitution may introduce photolytic instability and side reactions — higher reactivity and hydrolysis tendency in thermal processing may shift outcomes away from MgBr₂-optimized protocols.
Grignard-enabling effect may not transfer — MgBr₂ is reported to enable Grignard formation from sterically hindered bromides where MgCl₂ or pure ether fail; substituting the halide may result in reaction failure.

MgBr2 vs. Analog Halides: Quantitative Evidence


Coulombic Efficiency and Corrosion Resistance in Mg Batteries

In a systematic comparative study of magnesium halides (MgF2, MgCl2, MgBr2, MgI2) as electrolyte additives in Mg(HMDS)2-based electrolytes, the MgBr2-containing formulation achieved an average Coulombic efficiency of 99.26% over 1000 plating/stripping cycles at 0.5 mA/cm² and 0.5 mAh/cm², with an anodic stability of 3.1 V vs. Mg/Mg²⁺ [1]. By contrast, conventional MgCl2-based additive formulations cause severe corrosion of cell components and low anodic stability, and are explicitly cited by the authors as the problematic baseline that the MgBr2 formulation replaces [1]. The MgBr2 electrolyte also enabled dendrite-free Mg deposition and stable cycling in a full Mg–Mo6S8 battery over 100 cycles [1]. A separate study on HMDSBr-based electrolytes confirmed long-term (1000 cycle) stable reversibility with ≈99% plating/stripping efficiency without requiring a high bromide ratio, compared with MgHMDSCl-based electrolytes [2].

Coulombic Efficiency & Stability
Head-to-head
99.26% average CE over 1000 cycles
Anodic stability: 3.1 V vs. Mg/Mg²⁺; dendrite-free deposition
Reported electrolyte additive context — MgBr₂ supports stable long-cycle Mg battery operation.
MgCl₂ additive baseline: documented corrosion failure; Mg(HMDS)₂/THF system at 0.5 mA/cm².
Magnesium batteries Electrolyte additive Coulombic efficiency Anodic stability

Grignard Formation from Sterically Hindered Bromides

In the reaction of magnesium with bromocyclopropane in diethyl ether at reflux, the progress curve follows a sigmoidal shape reflecting a distinct autocatalytic induction period when no MgBr2 is initially present [1]. Addition of MgBr2 greatly reduces or eliminates this induction period, confirming that autocatalysis in the absence of added MgBr2 is due to its gradual formation [1]. Critically, magnesium does not react at all with 1-bromo-2,2,3,3-tetramethylcyclopropane or bromopentamethylbenzene in pure diethyl ether, but reacts smoothly in 2.6 M MgBr2 in diethyl ether, yielding the corresponding Grignard reagents at 28% and 49-80% isolated yields, respectively [1]. The early turbidity normally observed in Grignard reactions in pure ether is absent in 2.6 M MgBr2 solutions, indicating a fundamentally altered solution-phase environment [1].

Grignard from Hindered Bromides
Head-to-head
0% yield (pure Et₂O) → 28–80% yield (2.6 M MgBr₂/Et₂O)
Induction period eliminated; substrates: tetramethylcyclopropyl and pentamethylphenyl bromides
Reported to enable Grignard formation where pure ether fails — supports synthetic feasibility review.
Reflux conditions; data from sterically hindered aryl/alkyl bromide substrates.
Grignard reagent Induction period Organomagnesium Bromocyclopropane

Thermal Stability of Magnesium Halide Hydrates

Thermoanalytical investigations of magnesium halogenide hexahydrates established a clear thermal stability ranking: the stability of the solid hydrates increases in the sequence MgCl2·6H2O < MgBr2·6H2O < MgI2·6H2O [1]. The degree of hydrolysis of compounds formed during thermal decomposition rises in the same order, while the number of intermediate compounds is reduced as halide size increases [1]. This places MgBr2·6H2O in a practically advantageous intermediate position—more thermally robust than the chloride hydrate (which decomposes at the lowest temperature of the series) yet less prone to hydrolysis and complex intermediate formation than the iodide hydrate.

Thermal Stability Ranking
Head-to-head
MgCl₂·6H₂O
Hydrolysis tendency increases in the same order; intermediate stability for bromide hydrate
Supports thermal processing context — MgBr₂·6H₂O offers intermediate decomposition profile.
DTA/TG investigation; decomposition behavior and intermediate compound formation reviewed.
Porphyrin Chelation Rate
Head-to-head
MgBr₂: quantitative chelation in
MgCl₂: drastically slower; reactivity ordering MgCl₂
Reported to support room-temperature, rapid metalation — may enable thermally sensitive porphyrin substrates.
Noncoordinating solvents (toluene, CH₂Cl₂) with Et₃N base; tetraphenylporphyrin substrate.
Catalyst Regenerability
Head-to-head
MgBr₂ → MgO: complete conversion at 500 °C in O₂
MgCl₂: 0% oxidation under identical conditions; closed-loop MgO→MgBr₂→MgO cycle unique to bromide
Reported regenerable catalyst cycle — supports sustainability and catalyst reuse context.
Nanocrystalline MgO dehydrohalogenation system; organobromide feedstock pathway.
Lewis Acidity (AN)
Cross-study
AN = 58.3–58.9 (Gutmann–Beckett)
Moderate acidity regime; stronger than typical organic solvents (AN ≤55), milder than B(C₆F₅)₃ (AN ≈82)
Supports calibrated Lewis acidity context — numerically benchmarked for chemoselective transformation selection.
³¹P NMR Et₃PO probe method; MgBr₂-based frustrated Lewis pair complexes.
Thermal stability Magnesium halide hydrates Decomposition Thermoanalytical

Magnesium Porphyrin Chelation Rate

A systematic investigation of magnesium tetraarylporphyrin synthesis established a clear reactivity ordering: MgCl2 << MgBr2 < MgBr2·OEt2 < MgI2 [1]. Treatment of a toluene, CH2Cl2, or CHCl3 solution of tetraphenylporphyrin with excess MgBr2 and triethylamine at room temperature quantitatively affords the magnesium chelate in less than 10 minutes [1]. In contrast, MgCl2 is drastically less reactive under identical conditions, requiring the traditional DMF-MgCl2 method at elevated temperature to achieve high mutual solubility of the metal ion and free base porphyrin [1]. The facile insertion with MgBr2 is attributed to the lability of its ligands, partial organic solubility, and limited crystal lattice stability relative to the porphyrin magnesium chelate [1].

Porphyrin Chelation Rate
Head-to-head
MgBr₂: quantitative chelation in
MgCl₂: drastically slower; reactivity ordering MgCl₂
Reported to support room-temperature, rapid metalation — may enable thermally sensitive porphyrin substrates.
Noncoordinating solvents (toluene, CH₂Cl₂) with Et₃N base; tetraphenylporphyrin substrate.
Catalyst Regenerability
Head-to-head
MgBr₂ → MgO: complete conversion at 500 °C in O₂
MgCl₂: 0% oxidation under identical conditions; closed-loop MgO→MgBr₂→MgO cycle unique to bromide
Reported regenerable catalyst cycle — supports sustainability and catalyst reuse context.
Nanocrystalline MgO dehydrohalogenation system; organobromide feedstock pathway.
Lewis Acidity (AN)
Cross-study
AN = 58.3–58.9 (Gutmann–Beckett)
Moderate acidity regime; stronger than typical organic solvents (AN ≤55), milder than B(C₆F₅)₃ (AN ≈82)
Supports calibrated Lewis acidity context — numerically benchmarked for chemoselective transformation selection.
³¹P NMR Et₃PO probe method; MgBr₂-based frustrated Lewis pair complexes.
Magnesium porphyrin Metalation kinetics Lewis acid catalyst Tetraphenylporphyrin

Catalyst Regenerability to MgO via Calcination

In a study of nanocrystalline MgO as a dehydrohalogenation catalyst, the topochemical transformation of MgO to MgCl2 or MgBr2 occurs during reaction with chlorobutane or 1-bromobutane, respectively [1]. Both resulting magnesium halides act as very active Lewis acid catalysts for HCl and HBr elimination, with a mechanistic shift from predominantly E2 elimination on MgO to mostly E1 elimination over the halides [1]. Crucially, MgBr2 could be completely converted back to MgO by calcination in oxygen at 500 °C, whereas MgCl2 oxidation did not occur under similar conditions [1]. This establishes a closed-loop catalyst cycle unique to the bromide system: MgO → MgBr2 (in situ) → MgO (regenerated).

Catalyst Regenerability
Head-to-head
MgBr₂ → MgO: complete conversion at 500 °C in O₂
MgCl₂: 0% oxidation under identical conditions; closed-loop MgO→MgBr₂→MgO cycle unique to bromide
Reported regenerable catalyst cycle — supports sustainability and catalyst reuse context.
Nanocrystalline MgO dehydrohalogenation system; organobromide feedstock pathway.
Catalyst regeneration Dehydrohalogenation MgO recycling Lewis acid catalyst

Lewis Acidity: Gutmann–Beckett Acceptor Number

The Lewis acidity of magnesium bromide-based frustrated Lewis pairs LHMgBr and LMeMgBr was quantified using the Gutmann–Beckett test, yielding acceptor numbers (AN) of 58.9 and 58.3, respectively [1]. These values place MgBr2-based Lewis acids in a moderate acidity regime—stronger than many main-group Lewis acids yet milder than strong electrophiles such as B(C6F5)3 (AN ≈ 82), which is consistent with their observed selectivity in catalytic transformations [1]. The complexes themselves are inert to a number of electrophiles but, in combination with PPh3, ring-open 1-butene oxide, demonstrating FLP-type cooperative reactivity [1].

Lewis Acidity (AN)
Cross-study
AN = 58.3–58.9 (Gutmann–Beckett)
Moderate acidity regime; stronger than typical organic solvents (AN ≤55), milder than B(C₆F₅)₃ (AN ≈82)
Supports calibrated Lewis acidity context — numerically benchmarked for chemoselective transformation selection.
³¹P NMR Et₃PO probe method; MgBr₂-based frustrated Lewis pair complexes.
Lewis acidity Gutmann-Beckett Acceptor number Frustrated Lewis pair

MgBr2 Procurement Scenarios


Magnesium Battery Electrolyte Formulation

When designing electrolytes for rechargeable Mg batteries, MgBr2 as an additive or bromide source is the empirically superior choice over MgCl2. The MgBr2-containing formulation achieves 99.26% Coulombic efficiency over 1000 cycles with 3.1 V anodic stability and dendrite-free Mg deposition, whereas MgCl2-based additives are documented to cause severe corrosion of stainless steel cell components and low anodic stability [1]. HMDSBr-based electrolytes further confirm 1000-cycle stable reversibility at ≈99% efficiency without requiring a high bromide-to-magnesium ratio, in contrast to MgHMDSCl systems [2]. Procurement of high-purity anhydrous MgBr2 is therefore critical for next-generation Mg battery R&D and prototype manufacturing.

Grignard Reagent Synthesis from Hindered Bromides

For synthetic protocols involving sterically hindered aryl or alkyl bromides that fail to form Grignard reagents with magnesium in pure diethyl ether, the addition of anhydrous MgBr2 or the use of MgBr2·OEt2 as a reaction medium (2.6 M in Et2O) is uniquely enabling. Quantitative evidence shows 0% conversion to Grignard reagent in pure ether vs. 28-80% yields in 2.6 M MgBr2/Et2O for substrates such as 1-bromo-2,2,3,3-tetramethylcyclopropane and bromopentamethylbenzene [3]. MgBr2 also eliminates the autocatalytic induction period in reactive substrates, improving process reproducibility [3]. MgCl2 or MgI2 cannot replicate this enabling effect, making anhydrous MgBr2 an essential procurement item for laboratories executing demanding Grignard chemistry.

Mild-Condition Magnesium Porphyrin Synthesis

The synthesis of magnesium tetraarylporphyrins for biomimetic studies, photodynamic therapy agents, or optoelectronic materials benefits decisively from MgBr2 over MgCl2. MgBr2 achieves quantitative magnesium chelation in <10 minutes at room temperature in noncoordinating solvents (toluene, CH2Cl2, CHCl3) with triethylamine, whereas MgCl2 is orders of magnitude slower and requires elevated-temperature DMF-based methods [4]. This room-temperature protocol is compatible with thermally labile or (trimethylsilyl)ethynyl-functionalized porphyrins that would degrade under traditional MgCl2-DMF conditions [4]. Procurement of MgBr2 (or its etherate) should be prioritized when porphyrin metalation under mild, functional-group-tolerant conditions is required.

MgO–MgBr2 Regenerable Catalyst Cycle

In industrial dehydrohalogenation of halogenated hydrocarbons, nanocrystalline MgO catalysts undergo in situ transformation to MgBr2 during reaction with organobromides [5]. The resulting MgBr2 phase is a highly active Lewis acid catalyst promoting E1 elimination. The critical procurement-relevant differentiation is that MgBr2 can be completely regenerated back to MgO by calcination in oxygen at 500 °C, closing the catalytic cycle, whereas MgCl2 formed from organochloride feedstocks cannot be oxidized under identical conditions [5]. This makes MgBr2 (or MgO precursors designed for bromide-process streams) the preferred choice for sustainable, regenerable catalyst systems in halogenated hydrocarbon processing.

Application
Selection Property
Validation Focus
Magnesium battery electrolyte R&D
Bromide-based additive performance context
Coulombic efficiency, anodic stability, and cycling endurance under reported electrolyte conditions
Grignard chemistry with hindered substrates
Enabling effect in MgBr₂/Et₂O medium
Yield and induction-period response vs. pure ether for sterically demanding bromides
Magnesium porphyrin synthesis
Room-temperature metalation rate
Reaction completion time and substrate compatibility under mild noncoordinating conditions
Regenerable dehydrohalogenation catalyst systems
MgO–MgBr₂–MgO closed-loop regenerability
Oxidative calcination recovery efficiency and catalytic activity post-regeneration
Quote Request

Request a Quote for Magnesium bromide (MgBr2)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.